molecular formula C17H17ClN2O4S B3398847 N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1021259-23-3

N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B3398847
CAS No.: 1021259-23-3
M. Wt: 380.8 g/mol
InChI Key: SAXFTLSUCIOAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines an indole derivative with a sulfonamide group, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

  • Acetylation: : The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

  • Sulfonamide Formation: : The acetylated indole is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the indole nitrogen, forming the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The chloro group in the benzene ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has several applications:

  • Medicinal Chemistry: : It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

  • Biological Research: : Used as a probe to study enzyme interactions and protein binding due to its unique structural features.

  • Materials Science: : Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide exerts its effects depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

    Biological Probes: It can bind to proteins or nucleic acids, allowing researchers to study their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide
  • N-(1-acetylindolin-6-yl)-N-(1-benzylpiperidin-4-yl)acrylamide

Uniqueness

N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide is unique due to the presence of both a chloro and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXFTLSUCIOAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 3
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 4
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.